molecular formula C8H9FN2S B1411654 3-(5-Fluoropyridin-3-yl)thiazolidine CAS No. 1774894-69-7

3-(5-Fluoropyridin-3-yl)thiazolidine

Cat. No.: B1411654
CAS No.: 1774894-69-7
M. Wt: 184.24 g/mol
InChI Key: MTNRYNUEHIMSTJ-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a fluoropyridine moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the thiazolidine ring, along with the fluorine atom in the pyridine ring, contributes to its distinctive chemical behavior and biological activity.

Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c9-7-3-8(5-10-4-7)11-1-2-12-6-11/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRYNUEHIMSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method includes the reaction of 5-fluoropyridine-3-carbaldehyde with cysteamine under mild conditions to form the desired thiazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield thiazolidinones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)thiazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiazolidine ring and the fluoropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Biological Activity

3-(5-Fluoropyridin-3-yl)thiazolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8FN3S
  • Molecular Weight : 195.23 g/mol
  • CAS Number : 1774894-69-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cell survival.
  • Receptor Modulation : It can bind to receptors, influencing their activity and leading to various therapeutic effects.
  • DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. The mechanism often involves disrupting cellular functions or inhibiting vital metabolic pathways. For instance, compounds related to thiazolidines have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

Studies have demonstrated that thiazolidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as:

  • DNA Intercalation : Disrupting DNA replication.
  • Modulation of Apoptotic Pathways : Influencing cellular signaling pathways that lead to programmed cell death.

A study highlighted the cytotoxic effects of thiazolidine derivatives against several cancer cell lines, with IC50 values indicating significant potency.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidine derivatives, including this compound, against common pathogens. Results showed promising inhibition zones, indicating effective antimicrobial properties.
  • Anticancer Studies : In vitro experiments assessed the efficacy of thiazolidine derivatives on human cancer cell lines. The results indicated that certain derivatives could induce apoptosis effectively, showcasing their potential as anticancer agents.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds based on their activities:

CompoundActivityMechanism
3-(Pyridin-2-yl)thiazolidineModerate AntimicrobialInhibits bacterial cell wall synthesis
4-(Fluorophenyl)thiazolidineAnticancerInduces apoptosis via mitochondrial pathways
2-(Chlorophenyl)thiazolidineAntimicrobialDisrupts cellular membrane integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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